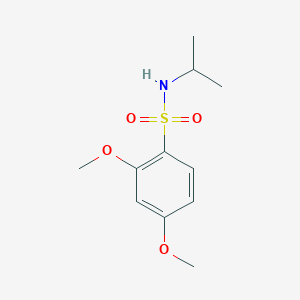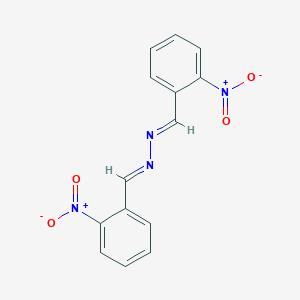
Hydrazine, 1,2-bis(o-nitrobenzylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, 1,2-bis(o-nitrobenzylidene)-, also known as ONBDH, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Mecanismo De Acción
The mechanism of action of Hydrazine, 1,2-bis(o-nitrobenzylidene)- is not fully understood. It is believed to act by inducing apoptosis in tumor cells. It has also been shown to inhibit the growth of bacteria and viruses. Hydrazine, 1,2-bis(o-nitrobenzylidene)- has been shown to bind to metal ions and can be used as a sensor for the detection of metal ions.
Biochemical and Physiological Effects:
Hydrazine, 1,2-bis(o-nitrobenzylidene)- has been shown to have biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells and has potential as a chemotherapeutic agent. It has also been shown to have antibacterial and antiviral activities. Hydrazine, 1,2-bis(o-nitrobenzylidene)- has been shown to bind to metal ions and can be used as a sensor for the detection of metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hydrazine, 1,2-bis(o-nitrobenzylidene)- has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has been shown to have unique properties that make it useful in a variety of scientific research applications. However, Hydrazine, 1,2-bis(o-nitrobenzylidene)- also has some limitations. It is toxic and should be handled with care. It is also relatively expensive compared to other chemicals used in scientific research.
Direcciones Futuras
There are several future directions for Hydrazine, 1,2-bis(o-nitrobenzylidene)- research. One direction is the development of new drugs based on Hydrazine, 1,2-bis(o-nitrobenzylidene)-. Hydrazine, 1,2-bis(o-nitrobenzylidene)- has been shown to have potential as a chemotherapeutic agent and further research could lead to the development of new cancer treatments. Another direction is the development of new sensors based on Hydrazine, 1,2-bis(o-nitrobenzylidene)-. Hydrazine, 1,2-bis(o-nitrobenzylidene)- has been shown to bind to metal ions and could be used in the development of new sensors for the detection of metal ions. Finally, further research is needed to fully understand the mechanism of action of Hydrazine, 1,2-bis(o-nitrobenzylidene)-.
Métodos De Síntesis
Hydrazine, 1,2-bis(o-nitrobenzylidene)- can be synthesized by the reaction of hydrazine hydrate with o-nitrobenzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions and the product is obtained in high yield after purification. The synthesis of Hydrazine, 1,2-bis(o-nitrobenzylidene)- is relatively simple and can be performed in most laboratories.
Aplicaciones Científicas De Investigación
Hydrazine, 1,2-bis(o-nitrobenzylidene)- has been widely used in scientific research due to its unique properties. It has been shown to have antitumor, antibacterial, and antiviral activities. It has also been used as a fluorescent probe for the detection of metal ions. Hydrazine, 1,2-bis(o-nitrobenzylidene)- has been used in the development of new drugs and has potential applications in the field of nanotechnology.
Propiedades
Número CAS |
1929-19-7 |
|---|---|
Nombre del producto |
Hydrazine, 1,2-bis(o-nitrobenzylidene)- |
Fórmula molecular |
C14H10N4O4 |
Peso molecular |
298.25 g/mol |
Nombre IUPAC |
(E)-1-(2-nitrophenyl)-N-[(E)-(2-nitrophenyl)methylideneamino]methanimine |
InChI |
InChI=1S/C14H10N4O4/c19-17(20)13-7-3-1-5-11(13)9-15-16-10-12-6-2-4-8-14(12)18(21)22/h1-10H/b15-9+,16-10+ |
Clave InChI |
SOKNZSTUZCMZHO-KAVGSWPWSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/N=C/C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)C=NN=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C=NN=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
1,2-Bis(2-nitrobenzylidene)hydrazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




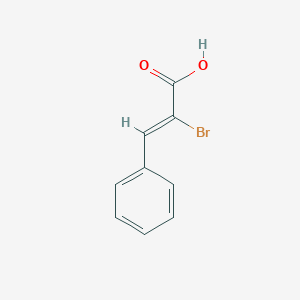


![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)
![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)




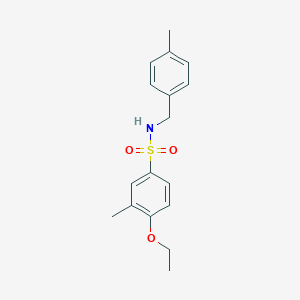
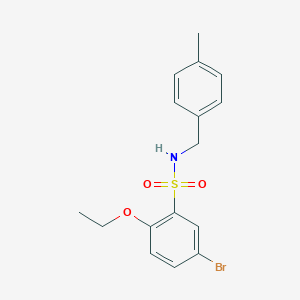
![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B239001.png)
